molecular formula C14H22N2O B2626457 2-(1-Benzyl-piperidin-4-ylamino)-ethanol CAS No. 130818-96-1

2-(1-Benzyl-piperidin-4-ylamino)-ethanol

Cat. No.: B2626457
CAS No.: 130818-96-1
M. Wt: 234.343
InChI Key: KXSSEEPLNUNWMD-UHFFFAOYSA-N
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Description

2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a synthetic organic compound featuring a piperidine core substituted with a benzyl group and an ethanolamine side chain. This structure is of significant interest in medicinal chemistry research, particularly in the design and development of novel psychoactive substances and pharmacological tools. The benzylpiperidine moiety is a common structural motif found in ligands that interact with the central nervous system. Research Applications: This compound serves as a key intermediate or building block in organic synthesis and medicinal chemistry. Its structure suggests potential utility as a precursor for the synthesis of more complex molecules targeting neurological receptors. Researchers utilize this and related compounds to explore structure-activity relationships, particularly in the development of potential agents for studying neurodegenerative diseases. Related benzylpiperidine derivatives have been investigated as multi-target ligands, for example, acting as acetylcholinesterase (AChE) inhibitors and serotonin transporter (SERT) blockers, which are relevant targets for conditions like Alzheimer's disease . Handling and Storage: For research purposes only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. It is recommended to store the product sealed in a dry environment at cool temperatures, typically between 2-8°C .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-11-8-15-14-6-9-16(10-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSSEEPLNUNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903506
Record name NoName_4185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-4-ylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpiperidinone, while reduction can produce various secondary or tertiary amines.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Treatment

One of the most significant applications of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol is in the treatment of Alzheimer's disease. This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. In studies, derivatives of benzylpiperidine have shown potent AChE inhibition, with some compounds exhibiting selectivity over butyrylcholinesterase (BuChE) .

In a comparative study, certain derivatives demonstrated IC50 values significantly lower than donepezil, a standard treatment for Alzheimer's, indicating their potential as more effective alternatives . Additionally, these compounds have shown antioxidant properties, which may help in reducing oxidative stress associated with neurodegenerative diseases .

Neuroprotective Effects

Research has indicated that this compound may also provide neuroprotection against chemotherapy-induced peripheral neuropathy (CIPN). In experimental models, compounds derived from this structure were able to ameliorate symptoms associated with paclitaxel-induced neuropathy by modulating inflammatory responses and protecting neuronal integrity .

Cancer Therapy

Anticancer Properties

The compound has been explored for its anticancer properties, particularly through its role as a multifunctional agent. Studies have shown that piperidine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, certain synthesized derivatives have demonstrated improved efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Additionally, the benzoylpiperidine fragment has been identified as a privileged structure in drug design due to its metabolic stability and versatility in synthesizing new therapeutic agents . This structural motif has been linked to various bioactive compounds targeting multiple pathways in cancer progression.

Multifunctional Agents

Hybrid Compounds

The versatility of this compound extends to its use in creating hybrid compounds that combine different therapeutic functionalities. Research has focused on synthesizing molecular hybrids that integrate this compound with other pharmacophores to enhance their biological activity. For example, hybrids incorporating benzylpiperidine derivatives have shown promising results as dual inhibitors of AChE and BACE-1, which are critical targets in Alzheimer’s disease .

Summary Table of Applications

Application Area Details References
Alzheimer’s DiseaseAChE inhibition; potential alternative to donepezil; antioxidant properties
Cancer TherapyAnticancer activity; induces apoptosis; multifunctional agent development
Neuroprotective EffectsAmeliorates chemotherapy-induced peripheral neuropathy; protects neuronal integrity
Hybrid Compound DevelopmentCombines multiple pharmacophores; enhances biological activity

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-4-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural motifs with 2-(1-Benzyl-piperidin-4-ylamino)-ethanol, enabling comparative analysis of physicochemical properties, synthetic routes, and biological activities.

Piperidine-Based Analogs with Modified Functional Groups

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences Applications/Findings Reference
This compound C₁₄H₂₂N₂O Secondary amine, ethanol 234.34 Reference compound Intermediate for CNS-targeted drug design
(E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol C₂₀H₂₂N₂O₂ Iminomethyl, phenol 322.41 Phenol group enhances H-bonding; imine vs. amine linkage Crystal structure shows intramolecular H-bonds
2-(1-Benzyl-piperidin-4-yloxy)-ethanol C₁₄H₂₁NO₂ Ether linkage (O instead of NH) 235.33 Ether reduces basicity; lower solubility Potential linker in polymer chemistry
(1-Benzyl-piperidin-4-ylamino)-acetic acid C₁₄H₂₀N₂O₂ Carboxylic acid 248.33 Acidic group alters logP and reactivity Derivatization for peptide conjugates
2,2''-(1-BENZYLPIPERIDINE-4,4-DIYL)DIETHANOL C₁₆H₂₆N₂O₂ Dual ethanol groups 302.39 Dimeric structure; higher molecular weight Safety data highlights handling precautions

Key Observations :

  • Solubility: The ethanol and phenol groups in the target compound and (E)-2-[(1-Benzylpiperidin-4-yl)iminomethyl]phenol enhance aqueous solubility compared to ether or carboxylic acid analogs .
  • Synthetic Routes: The target compound likely employs reductive amination (e.g., sodium triacetoxyborohydride) similar to benzylfentanyl derivatives . Schiff base formation (e.g., salicylaldehyde + 4-amino-N-benzyl-piperidine) is used for imine-containing analogs .
  • Biological Activity: The acridine derivative ([9-(1-Benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone) demonstrated efficacy in glioblastoma models, suggesting CNS penetration . Benzyl-piperidine scaffolds in fentanyl analogs (e.g., 1-Benzyl-4-(phenylamino) Piperidine) indicate opioid receptor interactions .

Pharmacologically Active Derivatives

Acridine-Piperidine Hybrids
  • Compound: [9-(1-Benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone ().
  • Comparison: The acridine moiety intercalates DNA, while the benzyl-piperidine group may enhance blood-brain barrier penetration.
Benzylfentanyl Derivatives
  • Compound: 1-Benzyl-4-(phenylamino) Piperidine ().
  • Comparison: The phenylamino group in benzylfentanyl analogs increases lipophilicity (logP ~3.5 vs. ~2.0 for the target compound), favoring opioid receptor binding. The ethanol group in the target compound may reduce CNS side effects by improving solubility .

Biological Activity

2-(1-Benzyl-piperidin-4-ylamino)-ethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an aminoethanol moiety. Its chemical formula is C14H22N2OC_{14}H_{22}N_{2}O, which includes a hydroxyl group that enhances its solubility and bioavailability—critical factors in drug design.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This mechanism is significant for treating neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function. The compound's structure allows it to effectively interact with the active site of AChE, potentially improving therapeutic outcomes in cognitive disorders .

NLRP3 Inflammasome Inhibition

Recent studies have also highlighted the compound's potential as an NLRP3 inflammasome inhibitor . This activity is crucial for modulating inflammatory responses, particularly in conditions associated with pyroptosis and IL-1β release. In vitro studies demonstrated that this compound could inhibit NLRP3-dependent pathways in PMA-differentiated THP-1 cells stimulated with LPS/ATP.

Biological Activity Summary Table

Activity Mechanism Potential Applications
Acetylcholinesterase InhibitionInteraction with AChE active siteAlzheimer's disease treatment
NLRP3 Inflammasome InhibitionModulation of inflammatory pathwaysTreatment of inflammatory diseases
Analgesic PropertiesUnknown mechanism; potential receptor modulationPain management therapies

Case Studies and Research Findings

  • Neuroprotective Effects : A study indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, primarily through its AChE inhibitory activity. The compound was shown to enhance cognitive performance in rodent models .
  • Inflammation Models : In vitro experiments revealed that the compound significantly reduced IL-1β levels in macrophages, suggesting its efficacy in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
  • Pain Management : Preliminary investigations into the analgesic properties of this compound suggest it may modulate pain pathways, although further studies are needed to elucidate the specific mechanisms involved .

Q & A

Q. What computational approaches are suitable for predicting thermodynamic properties (e.g., vaporization enthalpy) of this compound?

  • Methodological Answer : Apply the "centerpiece" approach to calculate vaporization enthalpies using group-contribution models. For example, benchmark against experimental data for structurally similar compounds (e.g., 2-(benzylamino)-ethanol) to validate accuracy . Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can further optimize molecular geometry for Gibbs free energy calculations.

Q. How can synthetic pathways be optimized to reduce byproduct formation in large-scale preparations of this compound?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) . Key parameters include:
  • Temperature control (e.g., reflux under argon to prevent oxidation) .
  • Catalyst screening (e.g., phase-transfer catalysts for improved selectivity).
  • In-line analytics (e.g., FTIR monitoring of intermediate formation). Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What strategies are effective for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Contradictions may stem from assay variability or off-target effects. Strategies include:
  • Orthogonal assays (e.g., SPR vs. cell-based readouts) to confirm binding affinity.
  • Metabolite profiling (LC-MS/MS) to identify degradation products interfering with activity.
  • Cohort analysis of SAR data using multivariate regression to isolate critical substituents (e.g., benzyl vs. phenyl groups) .

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